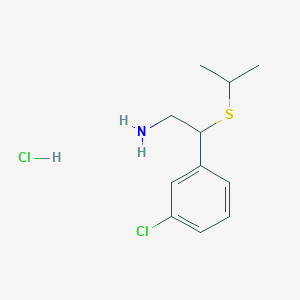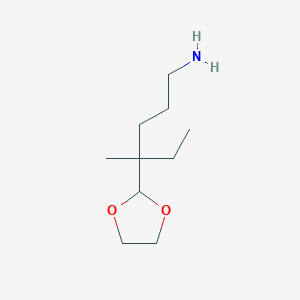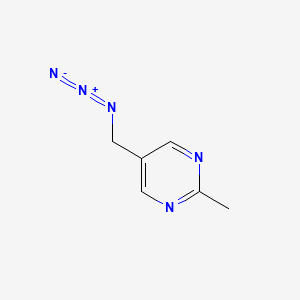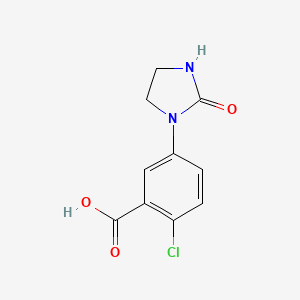![molecular formula C13H20N2O B1465312 4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine CAS No. 928649-28-9](/img/structure/B1465312.png)
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine
Overview
Description
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine (4-DPMBA) is an organic compound belonging to the class of amines. It is a colorless, viscous liquid with a pungent odor and an acidic taste. It is used in the synthesis of various organic compounds, such as drugs, dyes, and agrochemicals. It is also used as a catalyst in organic reactions.
Mechanism of Action
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine acts as an acid catalyst in the reaction of 2,2-dimethylpropionic acid with benzylamine. It catalyzes the reaction by forming a complex with the reactants, which lowers the activation energy of the reaction and increases the rate of reaction.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans or animals.
Advantages and Limitations for Lab Experiments
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine is a useful reagent in organic synthesis due to its low cost and high reactivity. It is also easy to handle and store. However, it is volatile and flammable and should be handled with caution.
Future Directions
Future research on 4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine could focus on its use as a reagent in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, further research could be done to explore its potential applications as a catalyst in other organic reactions. Finally, further research could be done to explore its potential use as a test reagent for the determination of the presence of other amines in organic compounds.
Scientific Research Applications
4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as drugs, dyes, and agrochemicals. It is also used as a catalyst in organic reactions. In addition, it is used as a test reagent for the determination of the presence of primary and secondary amines in organic compounds.
properties
IUPAC Name |
N-[[4-(aminomethyl)phenyl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLYFXALHXMTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)

![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)




![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)
![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)
